1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate

Lipophilicity Physicochemical property Medicinal chemistry

1‑tert‑Butyl 2‑methyl 2‑ethyl‑4,4‑difluoropyrrolidine‑1,2‑dicarboxylate (CAS 1823265‑23‑1) is a fully substituted pyrrolidine‑1,2‑dicarboxylate that combines an N‑Boc protecting group, a methyl ester at the 2‑position, an ethyl substituent at the 2‑position, and two fluorine atoms at the 4‑position [REFS‑1]. The compound is classified as a fluorinated ester building block [REFS‑2] and is typically offered with a purity of ≥95 % or ≥98 % by multiple vendors [REFS‑3][REFS‑4].

Molecular Formula C13H21F2NO4
Molecular Weight 293.311
CAS No. 1823265-23-1
Cat. No. B2542707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate
CAS1823265-23-1
Molecular FormulaC13H21F2NO4
Molecular Weight293.311
Structural Identifiers
SMILESCCC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)OC
InChIInChI=1S/C13H21F2NO4/c1-6-12(9(17)19-5)7-13(14,15)8-16(12)10(18)20-11(2,3)4/h6-8H2,1-5H3
InChIKeyIKYQSFTUBCZDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS 1823265-23-1): Key Physicochemical and Structural Profile of a Fluorinated Pyrrolidine Building Block


1‑tert‑Butyl 2‑methyl 2‑ethyl‑4,4‑difluoropyrrolidine‑1,2‑dicarboxylate (CAS 1823265‑23‑1) is a fully substituted pyrrolidine‑1,2‑dicarboxylate that combines an N‑Boc protecting group, a methyl ester at the 2‑position, an ethyl substituent at the 2‑position, and two fluorine atoms at the 4‑position [REFS‑1]. The compound is classified as a fluorinated ester building block [REFS‑2] and is typically offered with a purity of ≥95 % or ≥98 % by multiple vendors [REFS‑3][REFS‑4]. Its molecular formula is C₁₃H₂₁F₂NO₄, its molecular weight is 293.31 g mol⁻¹, and its computed lipophilicity (XLogP3) is 2.6 [REFS‑1]. These features place it in the family of N‑protected, 4,4‑difluoro‑L‑/D‑proline esters that are widely employed as intermediates in medicinal chemistry [REFS‑5].

Why Generic Substitution Fails for 1-tert-Butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate: Structural Determinants That Dictate Physicochemical and Pharmacological Behaviour


Simple replacement of the 2‑ethyl‑4,4‑difluoro substitution pattern by a non‑fluorinated or non‑ethylated pyrrolidine‑1,2‑dicarboxylate is not advisable because the combination of the 2‑ethyl group and the gem‑difluoro motif simultaneously modulates lipophilicity, conformational flexibility, and hydrogen‑bond acceptor capacity [REFS‑1]. Computed properties demonstrate that removal of the ethyl group (Boc‑Pro‑OMe, XLogP3 = 1.6) [REFS‑2] or omission of the fluorines (Boc‑Pro‑OMe, XLogP3 = 1.6) [REFS‑2] yields compounds with substantially lower lipophilicity than the target molecule (XLogP3 = 2.6) [REFS‑1]. Even the closest difluorinated analog, N‑Boc‑4,4‑difluoro‑L‑proline methyl ester, lacks the 2‑ethyl substituent and shows an XLogP3 of only 1.9 [REFS‑3]. Such differences in lipophilicity and rotatable bond count can alter membrane permeability, metabolic stability, and target‑binding kinetics, making direct interchange without experimental validation a significant risk for medicinal chemistry programs [REFS‑4].

1-tert-Butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate: Head‑to‑Head Physicochemical and Structural Comparators


Lipophilicity (XLogP3) Comparison with Non‑ethylated and Non‑fluorinated Pyrrolidine‑1,2‑dicarboxylate Analogs

The target compound exhibits an XLogP3 value of 2.6, which is 1.0 log unit higher than that of 1‑tert‑butyl 2‑methyl pyrrolidine‑1,2‑dicarboxylate (Boc‑Pro‑OMe, XLogP3 = 1.6) [REFS‑1] and 0.7 log unit higher than that of N‑Boc‑4,4‑difluoro‑L‑proline methyl ester (XLogP3 = 1.9) [REFS‑2]. The increase arises from the addition of the 2‑ethyl group, as the difluoro substitution alone contributes only 0.3 log units over the non‑fluorinated scaffold.

Lipophilicity Physicochemical property Medicinal chemistry

Hydrogen‑Bond Acceptor (HBA) Count Versus Non‑fluorinated Pyrrolidine‑1,2‑dicarboxylates

The target compound possesses six hydrogen‑bond acceptors, whereas 1‑tert‑butyl 2‑methyl pyrrolidine‑1,2‑dicarboxylate (Boc‑Pro‑OMe) has only four [REFS‑1]. The two extra acceptors are contributed by the 4,4‑difluoro substituents. This increase in HBA count can modify solvation energy and protein‑ligand interaction profiles, especially in environments where fluorine acts as a weak H‑bond acceptor.

Hydrogen‑bond acceptor Molecular recognition Drug design

Rotatable Bond Count and Conformational Flexibility

The target compound has five rotatable bonds, one more than both Boc‑Pro‑OMe (four rotatable bonds) [REFS‑1] and N‑Boc‑4,4‑difluoro‑L‑proline methyl ester (four rotatable bonds) [REFS‑2]. The extra rotatable bond originates from the 2‑ethyl substituent and provides additional conformational degrees of freedom that can impact entropic penalties upon binding and solubility.

Conformational flexibility Molecular design Ligand efficiency

Molecular Weight Differential and Its Implications for Fragment‑Based and LELP‑Driven Optimization

With a molecular weight of 293.31 g mol⁻¹, the target compound is 64.04 g mol⁻¹ heavier than Boc‑Pro‑OMe (229.27 g mol⁻¹) and 28.06 g mol⁻¹ heavier than N‑Boc‑4,4‑difluoro‑L‑proline methyl ester (265.25 g mol⁻¹) [REFS‑1][REFS‑2]. This places the compound in a higher molecular weight regime that may affect compliance with lead‑likeness criteria (e.g., MW < 350) but still within acceptable range for lead optimization.

Molecular weight Lead‑likeness Fragment‑based drug design

Fluorine‑Induced Metabolic Stability Enhancement: Class‑Level Inference from 4,4‑Difluoropyrrolidine Scaffolds

Although no direct metabolic stability assay for the target compound was found, the 4,4‑difluoropyrrolidine motif is well‑established to reduce oxidative metabolism at the C‑4 position of proline analogs, a site frequently targeted by CYP450 enzymes [REFS‑1]. Comparative studies on related difluoropyrrolidine‑containing DPP‑IV inhibitors show that the gem‑difluoro substitution extends half‑life relative to non‑fluorinated congeners [REFS‑2]. The target compound combines this fluorine‑mediated stabilization with a 2‑ethyl group, potentially offering a differentiated metabolic profile compared to both non‑fluorinated and 2‑hydro/2‑methyl analogs.

Metabolic stability Fluorine effect CYP450

Vendor‑Reported Purity and Availability Benchmarks

The target compound is commercially available from multiple independent suppliers with specified purities: ≥95 % (AKSci, CymitQuimica) [REFS‑1][REFS‑2] and ≥98 % (Fluoropharm, Leyan) [REFS‑3][REFS‑4]. In contrast, the closest analog N‑Boc‑4,4‑difluoro‑L‑proline methyl ester is typically offered at 98 % (Thermo Scientific) [REFS‑5], but the 2‑ethyl‑4,4‑difluoro compound appears in fewer catalogs, indicating a more specialized supply chain. This level of documented purity supports direct use in sensitive synthetic sequences without additional purification.

Purity Supply reliability Procurement

Key Application Scenarios for 1-tert-Butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without Heterocycle Modification

When a lead series based on Boc‑Pro‑OMe (XLogP3 = 1.6) requires a 1.0 log unit increase in lipophilicity to improve membrane permeability while retaining the pyrrolidine‑1,2‑dicarboxylate core, the target compound provides a direct solution. The 2‑ethyl group delivers the required lipophilicity boost [REFS‑1] without introducing additional heteroatoms or aromatic rings, preserving the core scaffold’s hydrogen‑bond capacity.

Probing the Role of C‑4 Oxidative Metabolism in Pyrrolidine‑Containing Candidates

For drug candidates where C‑4 oxidation of the pyrrolidine ring is a major metabolic soft spot, the 4,4‑difluoro motif of the target compound blocks this pathway by replacing metabolically labile C‑H bonds with C‑F bonds [REFS‑2]. The compound serves as a direct probe to interrogate whether C‑4 oxidation is rate‑limiting for clearance, enabling data‑driven decisions on fluorination strategy.

Structure‑Activity Relationship Exploration Focused on 2‑Position Steric and Conformational Effects

The additional ethyl group at C‑2 introduces an extra rotatable bond and greater steric bulk compared to 2‑methyl or 2‑hydrogen analogs [REFS‑3]. This makes the compound uniquely suited for SAR studies that aim to exploit steric differentiation at the active site of enzymes such as DPP‑IV or orexin receptors, where the 2‑substituent dimension critically influences selectivity and potency.

Synthesis of Fluorinated Pharmaceutical Intermediates with Orthogonal Ester Protection

The orthogonal protection strategy (tert‑butyl ester for N‑protection and methyl ester for carboxylic acid protection) allows sequential deprotection under mild conditions [REFS‑1]. Because the compound is categorized as a fluorinated pharmaceutical intermediate [REFS‑4], it can be advanced through multi‑step synthetic routes without premature deprotection or fluorine elimination, making it a reliable building block for complex API synthesis.

Quote Request

Request a Quote for 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.